N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Description
N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to anti-tubercular activity . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The target of these compounds is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction disrupts the normal functioning of the bacteria, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the survival and reproduction of M. tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of important components of the bacterial cell wall . This disruption leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the function of the DprE1 enzyme, the compound prevents the bacteria from synthesizing crucial components of its cell wall . This leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes
Molecular Mechanism
Some benzothiazole derivatives have been reported to inhibit COX enzymes, which are involved in the synthesis of prostaglandins and other mediators of inflammation
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-14(8-9-18-20)16(22)21(11-12-5-4-10-23-12)17-19-13-6-2-3-7-15(13)24-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKMGXIEKIRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.